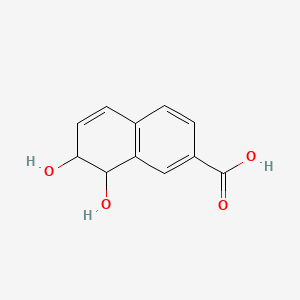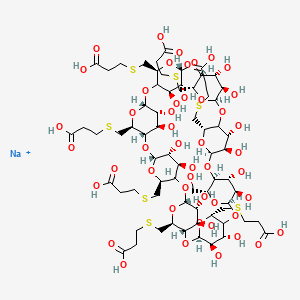
Monohydroxy Sugammadex Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohydroxy Sugammadex Sodium is a modified gamma-cyclodextrin derivative. It is a selective relaxant binding agent primarily used to reverse neuromuscular blockade induced by aminosteroid nondepolarizing neuromuscular blocking agents such as rocuronium bromide and vecuronium bromide . This compound is a significant advancement in the field of anesthesia, providing a rapid and effective means to reverse muscle relaxation during surgical procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Monohydroxy Sugammadex Sodium involves several key steps:
Mono-acylation: Gamma-cyclodextrin is mono-acylated using substituted benzoyl chloride to obtain gamma-cyclodextrin monoester.
Halogenation and Hydrolysis: The gamma-cyclodextrin monoester undergoes halogenation and hydrolysis to produce heptahalogenated gamma-cyclodextrin.
Reaction with Sodium Mercaptopropionate: The heptahalogenated gamma-cyclodextrin is then reacted with sodium mercaptopropionate to yield heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Monohydroxy Sugammadex Sodium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Halogenation: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Sodium Mercaptopropionate: This reagent is used in the final step to introduce the mercapto group.
Major Products: The primary product of these reactions is heptasodium hepta-(6-S-(2-carboxyethyl)-6-thio)-gamma-cyclodextrin, which is the active form of this compound .
Aplicaciones Científicas De Investigación
Monohydroxy Sugammadex Sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of modified cyclodextrins in various chemical reactions.
Biology: The compound is employed in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
Monohydroxy Sugammadex Sodium works by forming very tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby quickly reversing the blockade . The compound encapsulates the free molecule, forming a stable inactive complex .
Comparación Con Compuestos Similares
Sugammadex: The parent compound from which Monohydroxy Sugammadex Sodium is derived.
Cyclodextrins: Other modified cyclodextrins with similar structures and functions.
Uniqueness: this compound is unique due to its specific modification, which enhances its binding affinity and selectivity for aminosteroid neuromuscular blocking agents. This makes it more effective in reversing neuromuscular blockade compared to other similar compounds .
Propiedades
Fórmula molecular |
C69H108NaO47S7+ |
|---|---|
Peso molecular |
1937.0 g/mol |
Nombre IUPAC |
sodium;3-[[(1S,3S,5S,8S,10S,11S,13S,15S,18S,20S,21S,23S,25S,28S,30S,31S,33S,35S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O47S7.Na/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86;/h23-30,38-70,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84);/q;+1/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55?,56?,57-,58-,59?,60?,61-,62-,63-,64-,65-,66-,67-,68-,69-;/m1./s1 |
Clave InChI |
GUQVRVIEMRPQOY-VRVSPSOFSA-N |
SMILES isomérico |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CO)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
SMILES canónico |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
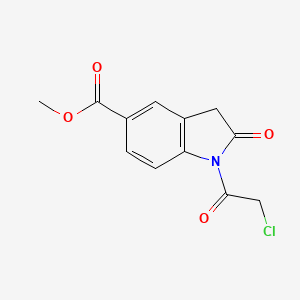

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
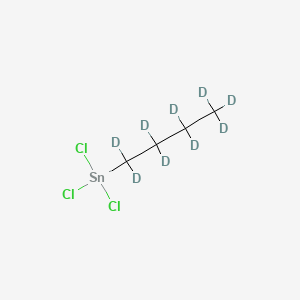
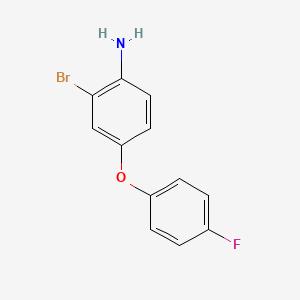

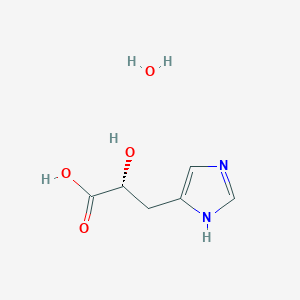
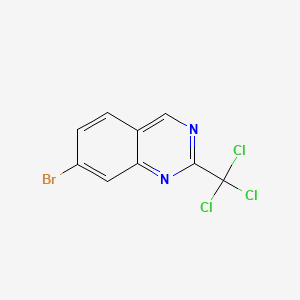
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
